molecular formula C9H10O3 B074278 (R)-2-Phenoxypropionic acid CAS No. 1129-46-0

(R)-2-Phenoxypropionic acid

Cat. No. B074278
CAS RN: 1129-46-0
M. Wt: 166.17 g/mol
InChI Key: SXERGJJQSKIUIC-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-2-phenoxypropionic acid often involves chiral resolution or asymmetric synthesis methods to achieve the desired optical purity. An efficient route towards R-2-phenoxypropionic acid synthesis for the biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid involves two main steps: synthesis of S-2-chloropropionic acid from L-alanine via diazotization and chlorination reactions, followed by the synthesis of R-PPA from S-2-chloropropionic acid and phenol via etherification reaction (Haiyan et al., 2020).

Molecular Structure Analysis

The molecular structure of (R)-2-phenoxypropionic acid has been elucidated through crystal structure analysis, demonstrating the spatial arrangement of atoms within the molecule and its stereochemistry. Crystal structures of (R)-2-phenoxypropionic acid in complex with various amino acids, such as 2-aminobutanoic acid and pipecolic acid, have been determined, showcasing the compound's ability to form stable complexes through hydrogen bonding and hydrophobic interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004 & 2006).

Scientific Research Applications

  • Biosynthesis and Screening Methods :

    • (R)-2-Phenoxypropionic acid (R-PPA) is a key intermediate for enantiomerically pure phenoxypropionic acid herbicides. It can be biosynthesized through microbial hydroxylation, which introduces a hydroxyl group into R-PPA. Researchers developed a high-throughput screening method to enhance R-PPA biosynthesis by identifying microbial strains with higher biosynthetic capabilities (Hai-yan Zhou et al., 2019).
    • A similar study optimized a rapid throughput assay for screening bacterial and fungal strains capable of producing (R)-2-(4-hydroxyphenoxy)propionic acid, an important intermediate for aryloxyphenoxypropionic acid herbicides (Hai-feng Hu et al., 2019).
  • Molecular Structure Studies :

    • The crystal structure of (R)-2-phenoxypropionic acid complexes with other compounds, such as (R)-pipecolic acid and (S)-valine, has been determined. These studies provide insights into molecular interactions and potential applications in pharmaceutical and chemical industries (T. Watadani et al., 2004).
  • Agricultural Applications :

    • (R)-2-Phenoxypropionic acid derivatives have been studied as potential inhibitors of tillering in cereals like wheat, barley, and rice. These compounds show potential as growth regulators or herbicides in agriculture (A. Baylis et al., 1991).
  • Industrial Production and Optimization :

    • Efforts have been made to optimize the production of (R)-2-(4-hydroxyphenoxy)propionic acid, another important derivative of (R)-2-phenoxypropionic acid, using different fermentation techniques and substrates like rice bran (Yuanshan Wang et al., 2020).
    • Another study focused on developing an efficient route towards synthesizing (R)-2-phenoxypropionic acid for biotransformative production of (R)-2-(4-hydroxyphenoxy)propionic acid (Haiyan Zhou et al., 2020).

properties

IUPAC Name

(2R)-2-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXERGJJQSKIUIC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Phenoxypropionic acid

CAS RN

1129-46-0
Record name (+)-2-Phenoxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-phenoxypropanoate (1.8 g, 0.9 mmol) in EtOH (16 ml) was added a solution of NaOH (0.44 g, 1.1 mmol) in H2O (4 ml) at 25° C. The mixture was stirred for 30 min before being concentrated. The residue had water (20 mL) added and washed with ethyl acetate (2×20 mL). The aqueous layer was acidified with 2N HCL until pH 3 and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (1.1 g, 73.3%) as a white solid which was used in next step without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
73.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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